Glucaric acid
Overview
Description
Glucaric acid is a biodegradable and biocompatible chemical derived from glucose. It shows potential in the manufacturing of plastics, detergents, and drugs. The focus on producing GlucA from renewable materials like glucose, sucrose, and myo-inositol has grown recently (Petroll et al., 2019).
Synthesis Analysis
Glucaric acid can be synthesized microbially from sources such as glucose and sucrose. Cell-free biocatalysis has been proposed as a viable method to overcome the limitations of microbial synthesis. Innovations in this domain include combining thermostable and mesophilic enzymes and incorporating cofactor regeneration systems (Petroll et al., 2019).
Molecular Structure Analysis
Glucaric acid was characterized using NMR, X-ray crystal structure, and molecular modeling analyses. The molecule adopts a bent structure in both the crystalline state and its lowest-energy structure, which is devoid of destabilizing eclipsed 1,3-hydroxyl interactions (Denton et al., 2011).
Chemical Reactions and Properties
Glucaric acid is produced through the aerobic oxidation of glucose in water using Pt/C catalysts. This process results in a high yield of glucaric acid, with optimum conditions including an initial pH of 7.2 and a temperature of 80°C (Lee et al., 2016).
Physical Properties Analysis
The physical properties of glucaric acid derivatives, particularly its crystalline form, have been explored. For example, polyamides derived from glucaric acid demonstrate thermoplastic behavior and crystallinity, as evidenced by differential scanning calorimetry (Yuxin et al., 2016).
Chemical Properties Analysis
Glucaric acid's chemical properties make it a valuable bio-based building block. It serves as a monomer for various synthetic polymers and has applications in the bioenergy sector. Its production via microbial synthesis and chemical oxidation methods has been extensively studied (Qiu et al., 2015).
Scientific Research Applications
1. Biotechnology: Enhancement of Glucaric Acid Production
- Application : Glucaric acid production is enhanced in Saccharomyces cerevisiae by expressing Vitreoscilla hemoglobin. This is aimed at reinforcing cellular oxygen supplement and lowering the cost brought by base feeding during the acid-accumulated and long-period glucaric acid production .
- Methods : A recombinant yeast Bga-4 was constructed harboring Vitreoscilla hemoglobin. The fed-batch fermentation in a 5-L bioreactor was performed without pH control .
- Results : A final glucaric acid titer of 6.38 g/L was achieved. Both the GA titer and biomass were enhanced along with the efficiency of ethanol re-utilization in the presence of VHb .
2. Medicine: Anti-cancer Component
- Application : Glucaric acid-1,4-lactone (DSL) was reported as an anti-cancer component for its ability to inhibit β-glucuronidase, which caused the production of carcinogens .
- Results : The potential results of this application are the prevention and treatment of cancer .
3. Chemical Production: Alternative to Adipic Acid
- Application : Glucaric acid contains dicarboxylic acid groups at terminal ends of C-6 sugar and can be used as an alternative to fossil derived adipic acid for the synthesis of nylon .
- Methods : This application involves the industrial production of glucaric acid and its use in the synthesis of nylon .
- Results : The use of glucaric acid in place of adipic acid can lead to more environmentally friendly production processes .
Safety And Hazards
- Generally Recognized as Safe (GRAS) : Glucaric acid is considered safe for consumption.
- Environmental Impact : Its biodegradability and low toxicity make it environmentally friendly.
Future Directions
- Biotechnological Production : Explore microbial fermentation for large-scale glucaric acid production.
- Medical Applications : Investigate glucaric acid’s potential therapeutic uses further.
properties
IUPAC Name |
(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2-,3-,4+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLZVSRJTYRBFB-LLEIAEIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]([C@@H]([C@@H](C(=O)O)O)O)([C@H](C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859455, DTXSID501340165 | |
Record name | D-Glucaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glucaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501340165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glucaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000663 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
912 mg/mL | |
Record name | Glucaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000663 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Glucaric acid | |
CAS RN |
25525-21-7, 87-73-0 | |
Record name | Glucaric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25525-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Saccharic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Glucaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glucaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025525217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glucaric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03603 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | D-Glucaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glucaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501340165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-glucaric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.608 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | GLUCARIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QLZ991V4A2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Glucaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000663 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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